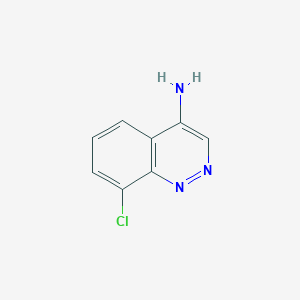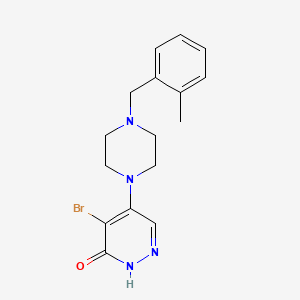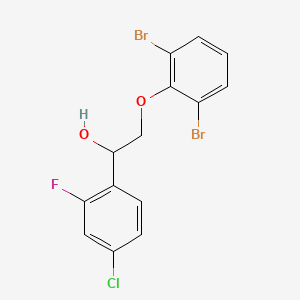
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol is an organic compound characterized by its unique structure, which includes chloro, fluoro, and bromo substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and 2,6-dibromophenol.
Formation of Intermediate: The 4-chloro-2-fluoroaniline is first converted to 4-chloro-2-fluorophenylamine through a diazotization reaction followed by a Sandmeyer reaction.
Ether Formation: The intermediate is then reacted with 2,6-dibromophenol in the presence of a base such as potassium carbonate to form the ether linkage.
Final Product: The resulting compound is then subjected to a reduction reaction to yield 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)acetone.
Reduction: Formation of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethane.
Substitution: Formation of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dimethoxyphenoxy)ethanol.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol can be compared with other similar compounds, such as:
1-(4-Chloro-2-fluorophenyl)-2-(2,6-dichlorophenoxy)ethanol: Similar structure but with chlorine substituents instead of bromine.
1-(4-Chloro-2-fluorophenyl)-2-(2,6-difluorophenoxy)ethanol: Fluorine substituents instead of bromine.
1-(4-Chloro-2-fluorophenyl)-2-(2,6-diiodophenoxy)ethanol: Iodine substituents instead of bromine.
Uniqueness
The presence of both chloro and fluoro substituents on one phenyl ring and dibromo substituents on another phenyl ring makes 1-(4-Chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol unique
Properties
Molecular Formula |
C14H10Br2ClFO2 |
|---|---|
Molecular Weight |
424.48 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2-(2,6-dibromophenoxy)ethanol |
InChI |
InChI=1S/C14H10Br2ClFO2/c15-10-2-1-3-11(16)14(10)20-7-13(19)9-5-4-8(17)6-12(9)18/h1-6,13,19H,7H2 |
InChI Key |
HDKZGNVGYZOQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCC(C2=C(C=C(C=C2)Cl)F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


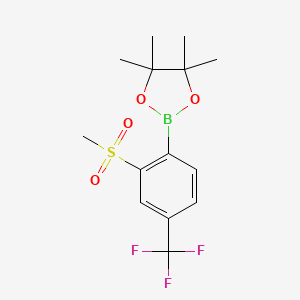

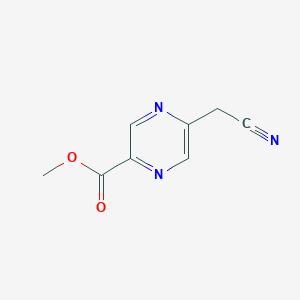

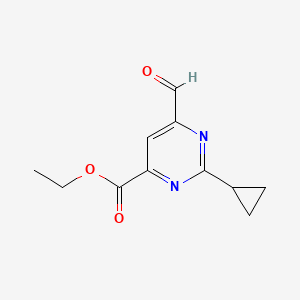
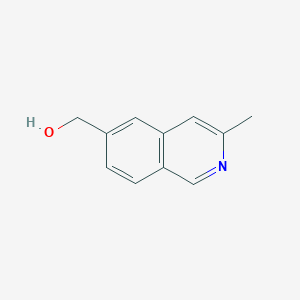
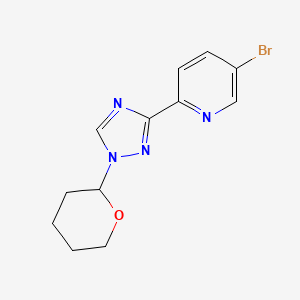


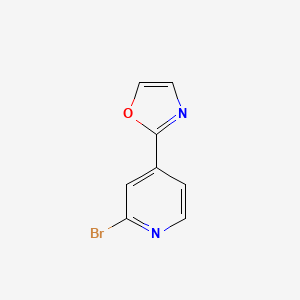
![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)
![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)
